molecular formula C12H14N2O3 B555189 5-Methoxy-dl-tryptophan CAS No. 28052-84-8

5-Methoxy-dl-tryptophan

Cat. No.: B555189
CAS No.: 28052-84-8
M. Wt: 234.25 g/mol
InChI Key: KVNPSKDDJARYKK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Methoxy-dl-tryptophan (5-MTP) is an endothelial factor with anti-inflammatory properties . It primarily targets endothelial cells (ECs), vascular smooth muscle cells (SMCs), and macrophages . These cells play crucial roles in maintaining vascular homeostasis, regulating vascular tone, and preventing blood cell adhesion and aggregation .

Mode of Action

5-MTP interacts with its targets by inhibiting the activation of p38 MAPK and NF-κB . This interaction results in the protection of endothelial barrier function, promotion of endothelial repair, and blocking of vascular smooth muscle cell migration and proliferation . Furthermore, 5-MTP controls macrophage transmigration and activation .

Biochemical Pathways

5-MTP is synthesized from L-tryptophan via two enzymatic steps involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . Lipopolysaccharide (LPS) and pro-inflammatory cytokines can suppress endothelial 5-MTP production by inhibiting TPH-1 expression . The inhibition of p38 MAPK and NF-κB activation by 5-MTP affects the downstream effects of these pathways, including the regulation of inflammation and cell migration .

Pharmacokinetics

It is known that 5-mtp is an endogenous metabolite , suggesting that it is produced within the body and may have high bioavailability.

Result of Action

The action of 5-MTP results in several molecular and cellular effects. It protects endothelial barrier function, promotes endothelial repair, and blocks vascular smooth muscle cell migration and proliferation . It also controls macrophage transmigration and activation . These actions contribute to the defense against inflammation and inflammation-mediated tissue damage and fibrosis .

Action Environment

The action, efficacy, and stability of 5-MTP can be influenced by environmental factors such as the presence of LPS and pro-inflammatory cytokines, which can suppress endothelial 5-MTP production . .

Biochemical Analysis

Biochemical Properties

5-Methoxy-dl-tryptophan interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit the expression of COX-2, TNF-alpha, IL-1beta, and IL-6 in RAW 264.7 macrophages . It also blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It protects endothelial barrier function and promotes endothelial repair . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-DL-tryptophan can be synthesized through a multi-step process starting from L-tryptophan. The synthesis involves the following steps:

Industrial Production Methods: the synthesis typically involves the use of enzymatic reactions to ensure high specificity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role in modulating inflammatory responses and protecting endothelial cells. Its ability to inhibit both p38 MAPK and NF-κB activation sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNPSKDDJARYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862973
Record name 5-Methoxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28052-84-8
Record name 5-Methoxy-DL-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28052-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-5-Methoxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028052848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-5-methoxytryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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